Structural Differentiation: Non-Methylated Furan-Pyrazole vs. Dimethyl Analogs for Kinase Selectivity
The target compound, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, is structurally distinct from its closest dimethyl analog N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 2034552-51-5) . In a related series of pyrazol-furan carboxamide Akt1 inhibitors, the addition of methyl groups critically influences kinase selectivity by altering steric and hydrophobic interactions within the ATP-binding pocket [1]. The non-methylated variant is thus expected to exhibit a different kinase inhibition spectrum, particularly against kinases with sterically demanding gatekeeper residues, although direct quantitative kinase panel data for this specific compound is not publicly available.
| Evidence Dimension | Presence of methyl substituents on the pyrazole ring |
|---|---|
| Target Compound Data | No methyl groups at pyrazole positions 3 and 5 |
| Comparator Or Baseline | N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide (CAS 2034552-51-5) has two methyl groups |
| Quantified Difference | Qualitative structural divergence; impact on kinase selectivity is inferred from SAR of related series |
| Conditions | In silico structural comparison and literature SAR analysis |
Why This Matters
For kinase-focused drug discovery, procuring the non-methylated compound provides a distinct screening probe for probing steric effects that the dimethyl analog cannot address.
- [1] Zhan, W., et al. (2016). Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. European Journal of Medicinal Chemistry, 117, 47–58. View Source
